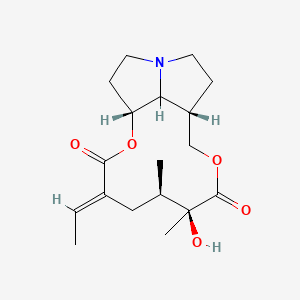

Ligularinine

Description

Properties

IUPAC Name |

(1R,4E,6R,7S,11S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4+/t11-,13-,14-,15?,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHCJHQOYFUIMG-WCICKULTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@](C(=O)OC[C@H]2CCN3C2[C@@H](CC3)OC1=O)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90364-90-2 | |

| Record name | Ligularinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090364902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ligularinine can be synthesized through various chemical reactions involving the precursor compounds found in Ligularia species. The synthetic routes typically involve multiple steps, including the formation of the pyrrolizidine core and subsequent functionalization to achieve the desired structure. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the successful synthesis of ligularinine.

Industrial Production Methods

Industrial production of ligularinine involves the extraction of the compound from the plant Ligularia dentata. The extraction process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered plant material is then subjected to solvent extraction, typically using organic solvents such as ethanol or methanol. The extract is further purified using chromatographic techniques to isolate ligularinine in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ligularinine undergoes various chemical reactions, including:

Oxidation: Ligularinine can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: The compound can be reduced to yield reduced forms of ligularinine, which may have different biological activities.

Substitution: Ligularinine can undergo substitution reactions where specific functional groups are replaced with other groups, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ligularinine can yield various oxidized derivatives, while reduction can produce different reduced forms. Substitution reactions can result in ligularinine derivatives with altered functional groups.

Scientific Research Applications

Ligularinine has a wide range of scientific research applications, including:

Chemistry: Ligularinine is studied for its unique chemical structure and reactivity, making it a valuable compound for synthetic chemistry research.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Ligularinine is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: The compound’s unique properties make it a potential candidate for use in various industrial applications, including the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ligularinine involves its interaction with specific molecular targets and pathways within biological systems. Ligularinine is known to interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The compound’s mechanism of action may involve the inhibition of specific enzymes, disruption of cellular processes, and induction of cell death in cancer cells.

Comparison with Similar Compounds

Neoligularidine

Clivorine (山岗橐吾碱)

- Source: Isolated from Ligularia species, notably in roots and rhizomes .

- Structural Features: A pyrrolizidine alkaloid with a fused bicyclic structure, distinct from Ligularinine’s monocyclic arrangement.

Ligularizine (橐吾增碱)

- Source : Found in Ligularia dentata roots .

- Structural Features : Contains a sesquiterpene backbone, differing significantly from Ligularinine’s alkaloid structure.

- Function : Primarily studied for cytotoxic effects against tumor cell lines, suggesting overlapping but distinct applications compared to Ligularinine .

Comparative Data Table

Biological Activity

Ligularinine is a bioactive compound classified as a lignan, primarily isolated from various plant species within the genus Ligularia. It has garnered attention due to its diverse biological activities, which include cytotoxic, anti-inflammatory, and antimicrobial properties. This article presents a comprehensive overview of the biological activity of Ligularinine, supported by case studies and research findings.

Chemical Structure and Properties

Ligularinine is characterized by its dibenzylbutyrolactone structure, which is common among lignans. Its molecular formula is CHO, and it exhibits a molecular weight of 286.33 g/mol. The compound's structural features contribute to its biological activities, making it a subject of interest in pharmacological research.

Anticancer Activity

Research has demonstrated that Ligularinine possesses significant cytotoxic effects against various cancer cell lines. For instance:

- Study on Breast Cancer Cells : Davidson et al. reported that lignans, including Ligularinine, showed cytotoxic effects against human breast cancer cell lines, leading to programmed cell death with minimal necrotic pathways involved .

- Zebrafish Model : Antunez-Mojica et al. utilized a zebrafish embryo model to evaluate the antimitotic effects of Ligularinine. The results indicated that it effectively inhibited cell migration and microtubule remodeling, suggesting its potential as an antitumor agent .

Anti-inflammatory Effects

Ligularinine has also been studied for its anti-inflammatory properties:

- Enzyme Inhibition : In vitro assays indicated that Ligularinine significantly inhibits the activities of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens:

- Antibacterial and Antifungal Effects : Research indicates that Ligularinine has notable antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Cytotoxic | Induces programmed cell death in cancer cells | |

| Anti-inflammatory | Inhibits COX enzyme activity | |

| Antimicrobial | Exhibits antibacterial and antifungal properties |

Case Study 1: Cytotoxicity in Cancer Treatment

A study conducted on the cytotoxic effects of Ligularinine on Jurkat T-leukemia cells revealed that the compound induced apoptosis effectively at low concentrations. The study highlighted the potential of Ligularinine as an adjunct therapy in leukemia treatment.

Case Study 2: Anti-inflammatory Applications

In another case study focusing on inflammatory diseases, researchers investigated the effects of Ligularinine on rheumatoid arthritis models. The findings demonstrated a reduction in inflammatory markers and improved joint health in treated subjects, supporting its use as an anti-inflammatory agent.

Future Directions and Research Opportunities

The promising biological activities of Ligularinine warrant further investigation into its pharmacokinetics and mechanisms of action. Future research should focus on:

- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of Ligularinine in human subjects.

- Mechanistic Studies : Understanding the molecular mechanisms underlying its anticancer and anti-inflammatory activities.

- Formulation Development : Exploring formulation strategies to enhance bioavailability and therapeutic efficacy.

Q & A

What are the recommended methodologies for isolating and characterizing Ligularinine from natural sources?

Basic Research Question

Isolation of Ligularinine requires chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography, guided by bioassay-guided fractionation. Characterization involves spectroscopic methods like Nuclear Magnetic Resonance (NMR) for structural elucidation and Mass Spectrometry (MS) for molecular weight confirmation. Purity must be validated using HPLC with diode-array detection (DAD) . Challenges include minimizing co-elution with structurally similar alkaloids and ensuring reproducibility across batches by documenting solvent systems and stationary phases in detail .

How can researchers design experiments to assess Ligularinine’s bioactivity while addressing variability in pharmacological data?

Basic Research Question

Standardized bioassays (e.g., enzyme inhibition, cytotoxicity assays) should be replicated across multiple cell lines or animal models to account for biological variability. Dose-response curves and positive/negative controls (e.g., reference inhibitors) are critical. Statistical power analysis must precede experiments to determine sample sizes, reducing Type I/II errors. Discrepancies in IC₅₀ values should be analyzed using meta-regression to identify confounding variables (e.g., cell passage number, solvent effects) .

What advanced computational strategies are employed to predict Ligularinine’s molecular targets and mechanisms of action?

Advanced Research Question

In silico approaches include molecular docking (AutoDock, Schrödinger) to screen against target libraries (e.g., kinases, GPCRs) and molecular dynamics simulations to assess binding stability. Machine learning models trained on phytochemical databases can predict off-target interactions. Validation requires parallel in vitro assays (e.g., surface plasmon resonance) to confirm binding affinities .

How should researchers resolve contradictions in reported cytotoxic effects of Ligularinine across studies?

Advanced Research Question

Contradictions may arise from heterogeneity in experimental designs (e.g., assay types, exposure durations). A systematic review with I² statistics can quantify heterogeneity, while subgroup analyses stratify data by cell type or concentration ranges. Sensitivity analyses exclude outliers, and publication bias is assessed via funnel plots .

What methodologies are optimal for studying Ligularinine’s synergistic effects with other phytochemicals?

Advanced Research Question

Combination index (CI) models (e.g., Chou-Talalay method) quantify synergism/antagonism. Isobolographic analysis and high-throughput screening (HTS) platforms enable dose-matrix testing. Transcriptomic profiling (RNA-seq) identifies pathway-level interactions, validated via CRISPR-Cas9 knockout models .

How can structural modifications of Ligularinine be systematically evaluated to enhance bioavailability?

Basic Research Question

Semi-synthetic derivatives are synthesized via targeted functional group modifications (e.g., acetylation, glycosylation). Physicochemical properties (logP, solubility) are predicted using software like ACD/Labs. In vitro Caco-2 monolayer assays assess permeability, while pharmacokinetic (PK) studies in rodents measure AUC and half-life .

What validation criteria ensure the reliability of analytical methods for quantifying Ligularinine in complex matrices?

Advanced Research Question

Method validation follows ICH guidelines: linearity (R² > 0.995), precision (RSD < 5%), accuracy (spike recovery 90–110%), and limits of detection/quantification (LOD/LOQ). Matrix effects (e.g., plant extracts) are mitigated using isotope-labeled internal standards .

How can CRISPR-Cas9 be utilized to investigate Ligularinine’s role in modulating specific genetic pathways?

Advanced Research Question

CRISPR knockouts of candidate targets (e.g., apoptosis-related genes) are generated in cell lines. Phenotypic rescue experiments (re-introducing the gene) confirm target specificity. RNA-seq and proteomics track downstream pathway alterations post-treatment .

What ethnobotanical approaches guide the identification of novel Ligularinine-producing plant species?

Basic Research Question

Ethnobotanical surveys prioritize plants used traditionally for related bioactivities. Metabolomic profiling (LC-MS/MS) compares alkaloid profiles with known Ligularinine-containing species. Phylogenetic analysis identifies taxonomic clusters with biosynthetic potential .

How do researchers address challenges in quantifying Ligularinine’s pharmacokinetics in vivo?

Advanced Research Question

LC-MS/MS methods with MRM (multiple reaction monitoring) achieve nanogram-level sensitivity in plasma/tissue samples. Compartmental modeling (e.g., non-linear mixed-effects) accounts for inter-individual variability. Bile duct cannulation in rodents distinguishes hepatic excretion from metabolic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.